(2R)-2-Azido-3,3-dimethylbutanoic acid (2R)-2-Azido-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 131833-99-3
VCID: VC4078514
InChI: InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m0/s1
SMILES: CC(C)(C)C(C(=O)O)N=[N+]=[N-]
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17

(2R)-2-Azido-3,3-dimethylbutanoic acid

CAS No.: 131833-99-3

Cat. No.: VC4078514

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17

* For research use only. Not for human or veterinary use.

(2R)-2-Azido-3,3-dimethylbutanoic acid - 131833-99-3

Specification

CAS No. 131833-99-3
Molecular Formula C6H11N3O2
Molecular Weight 157.17
IUPAC Name (2R)-2-azido-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m0/s1
Standard InChI Key VAIDLLPVBKRXOK-BYPYZUCNSA-N
Isomeric SMILES CC(C)(C)[C@H](C(=O)O)N=[N+]=[N-]
SMILES CC(C)(C)C(C(=O)O)N=[N+]=[N-]
Canonical SMILES CC(C)(C)C(C(=O)O)N=[N+]=[N-]

Introduction

(2R)-2-Azido-3,3-dimethylbutanoic acid is a chiral organic compound with the molecular formula C6H11N3O2 and a molecular weight of approximately 157.17 g/mol . This compound is characterized by its specific stereochemistry, being the (R)-enantiomer, and features an azido group attached to the second carbon of a butanoic acid chain, with two methyl groups at the third carbon. The presence of the azido group and the chiral center makes this compound particularly interesting for various chemical and biological applications.

Safety Considerations

  • Hazards: Flammable solid, toxic if swallowed, and causes damage to organs .

  • Handling: Requires careful handling due to its flammability and toxicity.

Synthesis Methods

The synthesis of (2R)-2-Azido-3,3-dimethylbutanoic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. These methods often include the use of chiral catalysts or starting materials to achieve the desired (R)-configuration.

Applications

  • Chemical Synthesis: This compound can serve as a building block in organic synthesis, particularly in the preparation of complex molecules where the azido group can be used for further functionalization, such as click chemistry reactions.

  • Biological Studies: The azido group can be used for labeling or modifying biomolecules, taking advantage of its reactivity in bioconjugation reactions.

Comparison with Similar Compounds

Compound NameMolecular FormulaStereochemistryUnique Features
(S)-2-Azido-3,3-dimethylbutanoic acidC6H11N3O2(S)Enantiomer with different biological activity
(2R)-2,3-Dimethylbutanoic acidC6H12O2(R)Lacks azido group, different reactivity
2-Methylbutanoic acidC5H10O2-Lacks additional methyl and azido groups

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